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Compound of Interest

Compound Name:
6-Bromo-3-chloropyrazine-2-

carboxylic acid

CAS No.: 1260665-53-9

Cat. No.: B2477804

Get Quote

Executive Summary & Nomenclature Clarification
In the context of drug discovery, the terms "6-bromo" and "3-chloro" often refer to the position

of the halogen relative to a primary functional group (usually an amino or carboxamide group at

C-2). However, when discussing the raw isomeric building blocks, we refer to the di-halo

species:

Isomer A: 2-Bromo-6-chloropyrazine (CAS: 916791-07-6)[1][2]

Colloquial: "The meta-isomer" (relative to N1/N4 distribution).

Key Feature: Allows for 2,6-disubstitution, a geometry critical for "hinge-binding" motifs in

kinase inhibitors.

Isomer B: 2-Bromo-3-chloropyrazine (CAS: 1206250-01-2)[3]

Colloquial: "The ortho-isomer" (vicinal halogens).
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Key Feature: High steric crowding; used to force out-of-plane twist or access 2,3-fused

bicyclic systems (e.g., pteridines).

Why the Difference Matters: The primary utility of these mixed-halogen pyrazines is orthogonal

reactivity. Unlike 2,6-dichloropyrazine (where both sites are equivalent until the first

substitution), the Bromo-Chloro variants allow chemists to differentiate the two positions based

on reaction type (Pd-catalyzed coupling vs. SNAr).

Structural & Electronic Characterization
The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic

Aromatic Substitution (SNAr) but resistant to Electrophilic Aromatic Substitution (SEAr).

Table 1: Physicochemical & Reactive Properties[5]
Feature 2-Bromo-6-chloropyrazine 2-Bromo-3-chloropyrazine

Symmetry (Plane of molecule) (Plane of molecule)

Dipole Moment Lower (Halogens oppose) Higher (Halogens adjacent)

Steric Environment Unhindered (Meta relationship) Crowded (Vicinal halogens)

C-2 (C-Br) Reactivity High (Activated by N1 & N4) High (Activated by N1 & N4)

C-Cl Reactivity
SNAr Preferred (Inductive

effect)
Sterically Hindered

Primary Application
Linear linkers, Kinase Hinge

Binders

Fused rings

(Quinoxalines/Pteridines)

Synthetic Accessibility & Pathways[7]
The synthesis of these isomers requires distinct strategies to control regiochemistry.

Diagram 1: Synthetic Pathways to Bromo-Chloro-
Pyrazines
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Regiocontrol Logic

2,6-Dichloropyrazine 2-Bromo-6-chloropyrazine
(Target A)

HBr (48%), 120°C
Partial Halogen Exchange

2-Chloropyrazine 2-Bromo-3-chloropyrazine
(Target B)

1. LiTMP, -78°C (Lithiation at C-3)
2. Br2 or CBr4 (Electrophile)

Click to download full resolution via product page

Caption: Synthesis of regioisomers. Isomer A utilizes halogen exchange driven by equilibrium,

while Isomer B relies on directed ortho-lithiation (DoM) at the C-3 position.

Detailed Methodologies
A. Synthesis of 2-Bromo-6-chloropyrazine (Halogen Exchange)
This route exploits the reversibility of acid-catalyzed halogenation.

Reagents: 2,6-Dichloropyrazine (1.0 eq), HBr (48% aq, excess).

Conditions: Seal in a pressure tube and heat to 120°C for 4-6 hours.

Mechanism: Protonation of ring nitrogen activates C-Cl bond; Bromide attacks via SNAr-like

transition state.

Purification: The reaction yields a statistical mixture (Cl/Cl, Br/Cl, Br/Br). Separation requires

careful silica chromatography (0-5% EtOAc/Hexanes) due to similar Rf values.

B. Synthesis of 2-Bromo-3-chloropyrazine (Directed Lithiation)
This route uses the "Directed ortho Metalation" (DoM) strategy.

Reagents: 2-Chloropyrazine, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

Conditions: THF, -78°C.
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Mechanism: The Chloro group and Pyrazine Nitrogen direct lithiation to the C-3 position

(ortho to both).

Quench: Addition of Br2 or NBS yields the 2-bromo-3-chloro product.

Note: Temperature control is critical to prevent "Pyrazine Dance" (halogen migration).

Reactivity Profiles: The "Orthogonal" Advantage
The primary value of these isomers is the ability to react selectively at one position while

preserving the other.

Diagram 2: Orthogonal Reactivity Logic (Chemo- &
Regioselectivity)

2-Bromo-6-chloropyrazine

Pathway A: Pd-Catalyzed Coupling
(Suzuki/Buchwald)

Pd(0) inserts into weak C-Br bond
(BDE: C-Br < C-Cl)

Pathway B: Nucleophilic Aromatic Substitution
(S_NAr)

Nucleophile attacks C-Cl
(Cl is more electronegative)

2-Aryl-6-chloropyrazine
(C-Br Reacts First)

2-Amino-6-bromopyrazine
(C-Cl Reacts First*)

Click to download full resolution via product page

Caption: Reactivity divergence. Pd-catalysis is highly selective for the C-Br bond. SNAr

selectivity is nuanced but often favors C-Cl displacement due to higher electronegativity

accelerating the addition step.

Protocol 1: Site-Selective Suzuki Coupling (Targeting C-
Br)
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Objective: Install an aryl group at C-2 without touching C-6. Substrate: 2-Bromo-6-

chloropyrazine.[1][2][4][5]

Catalyst System: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

Solvent/Base: DME/H2O (3:1) with Na2CO3 (2.0 eq).[6]

Procedure:

Degas solvents thoroughly (O2 kills the catalyst).

Add Boronic Acid (1.05 eq). Do not use large excess to avoid bis-coupling.

Heat to 80°C for 4-12 h.

Outcome: >90% selectivity for C-2 (Br) displacement. The C-Cl bond remains intact for

subsequent functionalization (e.g., introduction of an amine).

Protocol 2: SNAr Selectivity (Targeting C-Cl vs C-Br)
Context: In SNAr, the rate-determining step is often the nucleophilic addition (formation of the

Meisenheimer complex).

Electronegativity Rule: F > Cl ≈ Br > I.

Leaving Group Ability: I > Br > Cl > F.

Result: With hard nucleophiles (primary amines, alkoxides), displacement of Chloride (C-Cl)

is often preferred or competitive with Bromide, especially at the C-6 position which is less

sterically hindered than C-3.

Warning: If using 2-bromo-3-chloropyrazine, the C-3 position is sterically crowded.

Nucleophiles may attack C-2 (displacing Br) simply because C-3 is inaccessible, reversing

the electronic preference.

Case Study: Favipiravir & Kinase Inhibitors
Favipiravir (T-705) Intermediates
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The synthesis of Favipiravir often involves 3,6-disubstituted pyrazines.

Key Intermediate: 3-hydroxy-6-bromo-pyrazine-2-carboxamide.

Route: Starting from 2-aminopyrazine, regioselective bromination usually occurs at C-3 and

C-5. To get the 3,6-pattern, chemists often start with 3-chloro-6-bromopyrazine-2-carbonitrile.

Reactivity: The C-3 chloro group is hydrolyzed to the hydroxyl, while the C-6 bromo group

provides a handle for fluorination or further coupling.

Kinase Inhibitor Scaffolds
Many ATP-competitive inhibitors (e.g., for CHK-1) use the pyrazine ring as a hinge binder.

Requirement: A hydrogen bond acceptor (N) and donor (NH2) in a specific geometry.

Workflow:

Start with 2-bromo-6-chloropyrazine.[1][2][4][5][7]

Step 1 (Suzuki): Couple an aryl group at C-2 (Br) to extend into the hydrophobic pocket.

Step 2 (SNAr): Displace C-6 (Cl) with ammonia or a primary amine to create the hinge-

binding motif.

Why not 2,6-dichloro? The first coupling would yield a mixture of mono- and bis-products,

and the second step would lack regiocontrol if the first group didn't induce a strong

electronic bias. The Br/Cl difference enforces the sequence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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